molecular formula C9H16Cl2N2 B13125542 N1-Isopropylbenzene-1,4-diaminedihydrochloride

N1-Isopropylbenzene-1,4-diaminedihydrochloride

Cat. No.: B13125542
M. Wt: 223.14 g/mol
InChI Key: JCCUGRYAVWJONA-UHFFFAOYSA-N
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Description

N1-Isopropylbenzene-1,4-diaminedihydrochloride: is an organic compound with the molecular formula C9H14N2·2HCl. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two amino groups at the 1 and 4 positions, forming a diamine. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropylbenzene-1,4-diaminedihydrochloride typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form aniline.

    Alkylation: Aniline is alkylated with isopropyl halide to form N1-isopropylaniline.

    Amination: N1-isopropylaniline undergoes further amination to introduce the second amino group at the para position, forming N1-Isopropylbenzene-1,4-diamine.

    Hydrochloride Formation: The diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors for nitration and reduction steps.
  • Catalytic hydrogenation for the reduction of nitrobenzene.
  • Use of alkylating agents in controlled environments to ensure high yield and purity.
  • Crystallization and purification steps to obtain the final dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: N1-Isopropylbenzene-1,4-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N1-Isopropylbenzene-1,4-diaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Isopropylbenzene-1,4-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.

    Modulate receptor activity: By interacting with specific receptors, it can alter cellular signaling pathways.

Comparison with Similar Compounds

    N1,N1-dipropylbenzene-1,4-diamine: Similar structure but with different alkyl groups.

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of isopropyl groups.

Uniqueness: N1-Isopropylbenzene-1,4-diaminedihydrochloride is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

4-N-propan-2-ylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-7,11H,10H2,1-2H3;2*1H

InChI Key

JCCUGRYAVWJONA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N.Cl.Cl

Origin of Product

United States

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